5-Bromoindoline-6-carbonitrile
Description
5-Bromoindoline-6-carbonitrile (CAS 1467060-13-4) is a bicyclic organic compound featuring a saturated indoline core (a benzene ring fused to a five-membered nitrogen-containing ring). Its molecular formula is C₉H₅BrN₂, with a bromine atom at position 5 and a cyano group at position 6.
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
5-bromo-2,3-dihydro-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h3-4,12H,1-2H2 |
InChI Key |
PNYZTEQAKJNRAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of 5-Bromoindoline-6-carbonitrile and related compounds:
Ring System Effects
- Indoline vs. Indole : The saturated indoline core in this compound lacks aromaticity in the nitrogen ring, making it less prone to electrophilic substitution compared to its aromatic indole counterpart (5-Bromo-1H-indole-6-carbonitrile). This difference impacts their stability and suitability for reactions like Buchwald-Hartwig amination .
- Pyridine vs. Quinoline: Pyridine derivatives (e.g., 5-Bromo-6-methyl-2-pyridinecarbonitrile) exhibit lower steric hindrance than bicyclic quinoline compounds (e.g., 6-Bromoquinoline-5-carbonitrile), facilitating faster reaction kinetics in cross-coupling processes .
Substituent Position and Electronic Effects
- Bromine Position: In this compound, bromine at position 5 directs electrophilic attacks to adjacent positions, whereas in 6-Bromoquinoline-5-carbonitrile, bromine at position 6 alters regioselectivity in halogen-metal exchange reactions .
- Functional Groups: The cyano group in this compound enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. In contrast, the amino group in 6-Amino-5-bromo-3-pyridinecarbonitrile increases basicity, favoring acid-catalyzed reactions .
Physicochemical Properties
- Melting Points: Bicyclic compounds (e.g., quinoline derivatives) generally exhibit higher melting points than monocyclic pyridines due to increased molecular rigidity.
- Solubility: The cyano group in this compound reduces water solubility compared to amino-substituted analogs like 6-Amino-5-bromo-3-pyridinecarbonitrile .
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